![molecular formula C10H10Br2N2O2S B239508 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239508.png)
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole, commonly known as DBSI, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DBSI is a sulfonamide-based compound that is synthesized through a multi-step process involving the reaction of 2,5-dibromobenzene with various reagents.
作用機序
The mechanism of action of DBSI involves the inhibition of carbonic anhydrase IX (CAIX) through the formation of a covalent bond with the active site of the enzyme. This inhibition results in a decrease in the pH of cancer cells, leading to a reduction in tumor growth and metastasis. DBSI has also been shown to inhibit the activity of other carbonic anhydrase isoforms, as well as other enzymes involved in the regulation of pH.
Biochemical and Physiological Effects:
DBSI has been shown to have a range of biochemical and physiological effects, including the inhibition of CAIX activity, the reduction of tumor growth and metastasis, and the inhibition of inflammatory pathways. DBSI has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. However, further research is needed to fully understand the biochemical and physiological effects of DBSI.
実験室実験の利点と制限
One of the main advantages of DBSI as a research tool is its potent inhibition of CAIX, making it a valuable tool in the study of cancer biology. DBSI also has anti-inflammatory and neuroprotective properties, making it a potential treatment for a range of diseases. However, the complex synthesis method of DBSI may limit its use in some lab experiments, and further research is needed to fully understand its potential applications.
将来の方向性
There are several potential future directions for research involving DBSI. One area of interest is the development of DBSI analogs with improved potency and selectivity for CAIX inhibition. Another area of interest is the study of DBSI in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the biochemical and physiological effects of DBSI, as well as its potential applications in the treatment of neurodegenerative diseases.
合成法
The synthesis of DBSI involves a multi-step process that starts with the reaction of 2,5-dibromobenzene with sodium hydride, followed by the addition of methyl iodide to form 1-(2,5-dibromophenyl)-2-methyl-4,5-dihydro-1H-imidazole. This intermediate is then reacted with p-toluenesulfonyl chloride to form the final product, 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole. The synthesis of DBSI is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学的研究の応用
DBSI has shown great potential as a research tool in various scientific fields, including biochemistry, pharmacology, and neuroscience. DBSI is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. CAIX is involved in the regulation of pH in cancer cells, and its inhibition has been shown to reduce tumor growth and metastasis. DBSI has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
特性
製品名 |
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole |
|---|---|
分子式 |
C10H10Br2N2O2S |
分子量 |
382.07 g/mol |
IUPAC名 |
1-(2,5-dibromophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C10H10Br2N2O2S/c1-7-13-4-5-14(7)17(15,16)10-6-8(11)2-3-9(10)12/h2-3,6H,4-5H2,1H3 |
InChIキー |
LQBNZVVGPQDNDV-UHFFFAOYSA-N |
SMILES |
CC1=NCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
正規SMILES |
CC1=NCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239429.png)
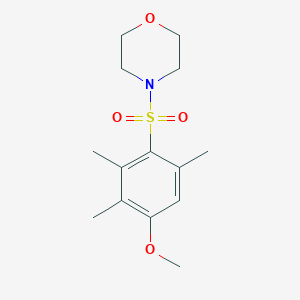

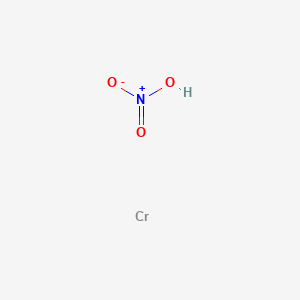
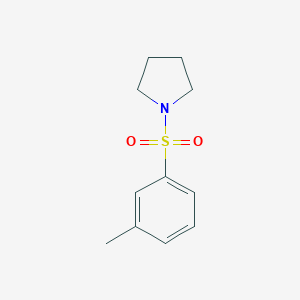
![1-(2-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B239447.png)


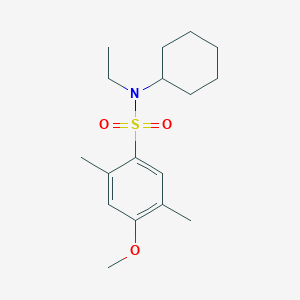

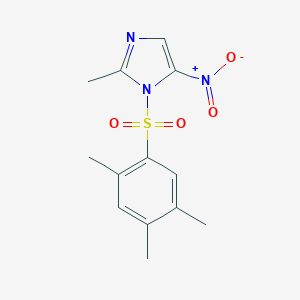
![2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B239475.png)

![16-Fluoro-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B239485.png)